molecular formula C23H22N6O4S B2740558 N-(4-acetamidophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852437-68-4

N-(4-acetamidophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2740558
CAS No.: 852437-68-4
M. Wt: 478.53
InChI Key: DJLSNUGESVSTHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of chalcone derivatives containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine was designed and synthesized . The structures of all compounds were characterized by 1H NMR, 13C NMR, 19F NMR, and HRMS .


Molecular Structure Analysis

The molecular structure of “N-(4-acetamidophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide” consists of a triazolo[4,3-b]pyridazine ring attached to a phenyl ring via a thioacetamide group.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, reactions of similar compounds have been studied. For example, reactions of 3,4-dimethoxyphenylethylamine and N-substituted α-amino acids were studied for the synthesis of N-[2-(3,4-dimethoxypheny)ethyl]amides of α-amino-acid benzoyl derivatives .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The synthesis of heterocyclic compounds incorporating thiadiazole moieties has been explored, revealing a wide range of derivatives with potential applications in materials science and chemical synthesis. These compounds are characterized using various spectroscopic techniques, indicating their structural diversity and potential utility in developing novel materials or as intermediates in chemical synthesis (Fadda et al., 2017).

  • Research on the synthesis of new 6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl derivatives bearing the 2,6-dimethoxy-4-(methoxymethyl)Phenol moiety has been conducted, showcasing their significant antioxidant abilities. This suggests potential applications in developing antioxidants or studying oxidative stress-related processes (Shakir et al., 2017).

Potential Applications in Material Science

  • Investigations into novel pyridine and fused pyridine derivatives, prepared from specific hydrazinyl-pyridine-carbonitrile compounds, have been carried out. These compounds have been subjected to in silico molecular docking screenings, revealing moderate to good binding energies, suggesting their utility in developing materials with specific binding properties or as models in computational chemistry studies (Flefel et al., 2018).

  • The synthesis and antitumor activity evaluation of new benzothiazole derivatives have been researched, highlighting the versatility of these compounds in synthesizing materials with potential biomedical applications, particularly in developing novel anticancer agents (Yurttaş et al., 2015).

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4S/c1-14(30)24-16-5-7-17(8-6-16)25-21(31)13-34-22-11-10-20-26-27-23(29(20)28-22)15-4-9-18(32-2)19(12-15)33-3/h4-12H,13H2,1-3H3,(H,24,30)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLSNUGESVSTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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